Spiro[5.6]dodeca-7,10-dien-1-one
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Overview
Description
Spiro[56]dodeca-7,10-dien-1-one is a spirocyclic compound with the molecular formula C12H16O It features a unique structure characterized by a spiro linkage between a six-membered ring and a seven-membered ring, with a ketone functional group at the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.6]dodeca-7,10-dien-1-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of a diene precursor in the presence of a strong acid can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.6]dodeca-7,10-dien-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[5.6]dodeca-7,10-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[5.6]dodeca-7,10-dien-1-one involves its interaction with molecular targets through its spirocyclic structure and functional groups. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.6]dodecan-7-one
- Spiro[4.7]dodecan-6-one
- Spiro[5.5]undecan-1-one
Uniqueness
Spiro[5.6]dodeca-7,10-dien-1-one is unique due to its spiro linkage between a six-membered and a seven-membered ring, along with the presence of a ketone group. This structure imparts distinct chemical properties and reactivity compared to other spirocyclic compounds.
Properties
CAS No. |
61765-64-8 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
spiro[5.6]dodeca-8,11-dien-5-one |
InChI |
InChI=1S/C12H16O/c13-11-7-3-6-10-12(11)8-4-1-2-5-9-12/h1,4-5,9H,2-3,6-8,10H2 |
InChI Key |
KETAYBNKKJRQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC=CCC=C2)C(=O)C1 |
Origin of Product |
United States |
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